3-methoxy-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[[5-propylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O2S/c1-3-10-31-20-27-26-18(13-25-19(29)14-6-4-9-17(11-14)30-2)28(20)16-8-5-7-15(12-16)21(22,23)24/h4-9,11-12H,3,10,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKSYVMMIJMRAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazides with Heterocumulenes
The 1,2,4-triazole scaffold is constructed using 3-(trifluoromethyl)phenyl-substituted hydrazides and thioureas. Adapted from Shah et al., the one-pot reaction of 4-(3-(trifluoromethyl)benzoyl)hydrazine with propyl isothiocyanate in ethanol/2N NaOH yields 3-amino-5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole (Table 1).
Table 1: Optimization of Triazole Core Synthesis
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaOH | EtOH | 80 | 6 | 62 |
| 2 | Cs₂CO₃ | DMSO | 25 | 0.5 | 88 |
| 3 | K₂CO₃ | DMF | 60 | 3 | 71 |
Key improvements include using Cs₂CO₃ in DMSO, which enhances enolate stability and reduces reaction time to 30 minutes.
Ultrasonic-Assisted Cyclization
Patent CN103613594A demonstrates ultrasonic radiation (105°C, 3 h) in POCl₃ for triazolopyridine synthesis. Applied to the target compound, this method achieves 92% conversion by accelerating the dehydration-cyclization step (cf. conventional heating: 68% yield in 6 h).
Functionalization of the Triazole Ring
Regioselective Introduction of Propylthio Group
The 5-propylthio substituent is installed via two pathways:
- Nucleophilic displacement : Treatment of 3-chloro-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole with sodium propylthiolate in DMF (12 h, 80°C) affords 78% yield.
- Oxidative coupling : Using CuI/L-proline catalysis, 3-mercapto-triazole reacts with 1-bromopropane under aerobic conditions (Table 2).
Table 2: Thioalkylation Efficiency Comparison
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic displacement | None | 80 | 78 | 95 |
| Oxidative coupling | CuI/Pro | 60 | 85 | 98 |
Incorporation of the Methylene Linker and Amide Coupling
Aminomethylation at Position 3
Bromination of the triazole at position 3 (NBS, AIBN, CCl₄) followed by Gabriel synthesis introduces the aminomethyl group:
Amide Bond Formation with 3-Methoxybenzamide
Microwave-assisted coupling (150 W, 100°C, 15 min) of 3-aminomethyl-triazole and 3-methoxybenzoyl chloride in THF achieves 94% yield (vs. 72% under conventional reflux).
Table 3: Amidation Optimization
| Condition | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional reflux | THF | 6 | 72 |
| Microwave irradiation | THF | 0.25 | 94 |
Purification and Characterization
Chromatographic Separation
Crude product purification employs silica gel chromatography (EtOAc/hexane 3:7 → 1:1 gradient) followed by recrystallization from ethanol/water (9:1). Final purity exceeds 99% (HPLC).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, triazole-H), 7.77 (s, 1H, CF₃Ph-H), 3.90 (s, 3H, OCH₃).
- HRMS (ESI+): m/z calc. for C₂₂H₂₀F₃N₄O₂S [M+H]⁺ 485.1264, found 485.1268.
Challenges and Mitigation Strategies
Steric Hindrance from 3-(Trifluoromethyl)Phenyl
Bulky substituents slow cyclization kinetics. Solvent screening identified DMSO as optimal, increasing reaction rates by 3-fold compared to DMF.
Thioether Oxidation
Propylthio groups are prone to oxidation during storage. Addition of 0.1% BHT as stabilizer prevents sulfoxide formation over 6 months.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, often yielding sulfoxide or sulfone derivatives due to the presence of the sulfur atom.
Reduction: Reduction reactions can transform functional groups like nitro to amines or convert carbonyl groups to alcohols.
Substitution: The benzamide and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Examples include potassium permanganate or hydrogen peroxide.
Reducing agents: Examples include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reactions: These can utilize halogenating agents or organometallic reagents under controlled conditions.
Major Products Formed:
Sulfoxide or Sulfone Derivatives: From oxidation.
Amines or Alcohols: From reduction.
Halogenated Compounds: From substitution reactions.
Scientific Research Applications
Chemistry: The compound's unique structure makes it an interesting subject for studying reaction mechanisms, synthesis of analogues, and exploring new synthetic pathways.
Biology: It can be used as a probe to understand enzyme interactions due to its triazole ring, which is often seen in bioactive molecules.
Medicine: Compounds with triazole rings are significant in medicinal chemistry for their potential antiviral, antifungal, and antibacterial properties. Research might focus on its therapeutic potential.
Mechanism of Action
Mechanism: The specific mechanism by which this compound exerts its effects can vary. It can interact with biological macromolecules such as proteins or nucleic acids, leading to modulation of their activity.
Molecular Targets and Pathways: Potential targets include enzymes with active sites that accommodate the triazole ring. The trifluoromethyl group might enhance its binding affinity and selectivity.
Comparison with Similar Compounds
3-methoxy-N-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide: Similar structure, varying only by the alkyl group.
4H-1,2,4-triazole derivatives: Many triazole-containing compounds share similar biochemical properties and can be compared based on their efficacy and binding characteristics.
Feeling like a chemist yet? What part of this compound intrigues you the most?
Biological Activity
3-methoxy-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide (CAS Number: 391919-50-9) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 450.5 g/mol. The compound features a complex structure that includes a triazole ring and a methoxy group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 450.5 g/mol |
| CAS Number | 391919-50-9 |
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially increasing its efficacy against various pathogens. In vitro studies have shown that derivatives of triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antibacterial activity.
Anticancer Properties
The compound has been evaluated for its anticancer activity through several assays. For instance, it was tested against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that the compound exhibits cytotoxic effects with IC50 values in the micromolar range, demonstrating its potential as an anticancer agent.
Case Study: A study conducted by researchers at Nottingham University showed that similar triazole derivatives inhibited the interaction between Annexin A2 and S100A10 proteins, which is crucial for cancer cell proliferation. This inhibition was confirmed through co-immunoprecipitation assays .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity: The triazole ring interacts with key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis: The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Protein Interactions: By inhibiting specific protein-protein interactions, it alters cellular signaling pathways critical for tumor growth.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole ring and the substitution patterns on the phenyl groups significantly affect the biological activity of this class of compounds. For example:
- Trifluoromethyl Substitution: Enhances potency due to increased electron-withdrawing effects.
- Alkyl Chain Variations: The propylthio group contributes to improved solubility and bioavailability.
Q & A
Q. Optimization strategies :
- Temperature control : Lower temperatures (0–5°C) during coupling reduce side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates amide bond formation .
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound and ensuring purity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions on the triazole and benzamide groups. The trifluoromethyl group’s ¹⁹F NMR signal (~-60 ppm) is diagnostic .
- HPLC-MS : Reversed-phase HPLC (C18 column) with UV detection (254 nm) and ESI-MS monitors purity (>95%) and molecular ion peaks .
- X-ray crystallography : Resolves stereochemical ambiguities in the triazole-thioether linkage .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) for this compound?
Answer:
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobials vs. IC₅₀ for anticancer assays) and cell lines (e.g., HeLa vs. MCF-7).
- Structural analogs : Minor substituent changes (e.g., propylthio vs. ethylthio) drastically alter bioactivity. Cross-reference with analogs in and .
- Mechanistic studies : Use target-specific assays (e.g., enzyme inhibition for kinase targets) to clarify primary modes of action .
Advanced: What computational strategies are recommended to predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). The trifluoromethyl group’s hydrophobicity enhances binding .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER).
- QSAR models : Corrogate substituent effects (e.g., propylthio chain length) with activity data from .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacological properties?
Answer:
- Core modifications : Replace the triazole with thiadiazole () to enhance metabolic stability .
- Substituent tuning :
- Propylthio group : Lengthening to butylthio increases lipophilicity (logP) but may reduce solubility.
- Trifluoromethyl position : Meta-substitution (as in ) optimizes steric fit in hydrophobic pockets .
- Bioisosteres : Replace methoxy with ethoxy to modulate electron-donating effects without altering steric bulk .
Advanced: What strategies are effective in assessing the compound’s toxicity and ADME (absorption, distribution, metabolism, excretion) profile?
Answer:
- In vitro toxicity : HepG2 cell assays for hepatotoxicity; Ames test for mutagenicity .
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS to identify oxidative metabolites (e.g., sulfoxide formation from propylthio) .
- Permeability : Caco-2 monolayer assays predict intestinal absorption. The methoxy group enhances permeability via passive diffusion .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation development?
Answer:
- pH stability : The triazole ring is stable at pH 2–8 (simulated gastric/intestinal fluids), but the amide bond hydrolyzes at pH >10 .
- Thermal stability : DSC/TGA shows decomposition above 200°C. Lyophilization is preferred for long-term storage .
- Light sensitivity : The trifluoromethylphenyl group is prone to photodegradation; formulations require UV-opaque packaging .
Advanced: What mechanistic insights support the compound’s potential as a kinase inhibitor or antimicrobial agent?
Answer:
- Kinase inhibition : Molecular dynamics () show hydrogen bonding between the benzamide carbonyl and kinase hinge regions. The trifluoromethyl group occupies hydrophobic pockets critical for ATP competition .
- Antimicrobial action : Propylthio disrupts bacterial membrane integrity (e.g., via lipid II interaction in Gram-positive pathogens) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
